2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid
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Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
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Scientific Research Applications
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during synthesis, compatible with a variety of acid- and base-labile protecting groups. It can be removed under mild conditions while preserving the integrity of other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole-4-carboxylic Acid
The compound has been synthesized from 3-bromopyruvic acid and N-Fmoc-thiourea, demonstrating its versatility in organic synthesis and the production of thiazole derivatives with potential applications in pharmaceuticals and materials science (Le & Goodnow, 2004).
Solid-Phase Peptide Synthesis
Fmoc amino acids are central to solid-phase peptide synthesis (SPPS), enabling the synthesis of biologically active peptides and proteins. This method has been significantly developed to accommodate a wide range of peptides and proteins through the introduction of various solid supports and side chain protecting groups (Fields & Noble, 2009).
Enantiomeric Separations
The Fmoc group also plays a role in the enantiomeric separation of amino acids and peptides, providing a means to achieve chiral resolution in pharmaceutical and biochemical research. The use of cyclodextrins as chiral stationary phases has been investigated, highlighting the Fmoc group's importance in stereochemical analyses (Tang, Żukowski, & Armstrong, 1996).
Conformational Studies
The Fmoc group has also facilitated studies on conformational equilibria in fluorene derivatives, aiding in the understanding of molecular structures and interactions critical in the design of new materials and drugs (Nishida et al., 1988).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(10-11-21)18(19(23)24)22-20(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPCRBGGPCPBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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